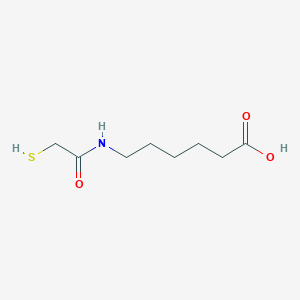![molecular formula C8H10OS2 B15160061 [(R)-(Methylsulfanyl)methanesulfinyl]benzene CAS No. 670271-24-6](/img/structure/B15160061.png)
[(R)-(Methylsulfanyl)methanesulfinyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[®-(Methylsulfanyl)methanesulfinyl]benzene is an organic compound with the molecular formula C8H10OS2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing [®-(Methylsulfanyl)methanesulfinyl]benzene involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is typically carried out in an aqueous medium at low temperatures to prevent overoxidation. The product is then purified through vacuum distillation .
Industrial Production Methods
Industrial production of [®-(Methylsulfanyl)methanesulfinyl]benzene may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[®-(Methylsulfanyl)methanesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
[®-(Methylsulfanyl)methanesulfinyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of [®-(Methylsulfanyl)methanesulfinyl]benzene involves its interaction with specific molecular targets. For example, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenyl sulfone: Similar in structure but with a sulfone group instead of a sulfinyl group.
Methanesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain reactions.
Methyl phenyl sulfide: The reduced form of [®-(Methylsulfanyl)methanesulfinyl]benzene .
Uniqueness
[®-(Methylsulfanyl)methanesulfinyl]benzene is unique due to its chiral nature and the presence of both sulfanyl and sulfinyl groups. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
Propriétés
Numéro CAS |
670271-24-6 |
|---|---|
Formule moléculaire |
C8H10OS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
[(R)-methylsulfanylmethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS2/c1-10-7-11(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t11-/m0/s1 |
Clé InChI |
NRNZRQYQJQUCHA-NSHDSACASA-N |
SMILES isomérique |
CSC[S@](=O)C1=CC=CC=C1 |
SMILES canonique |
CSCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
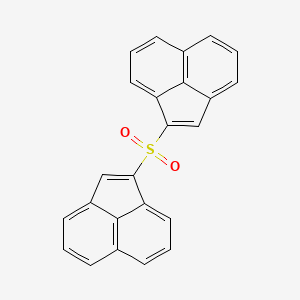
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
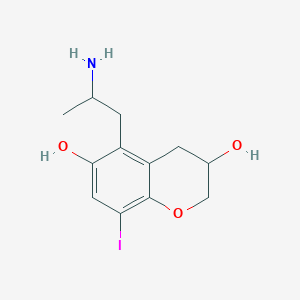
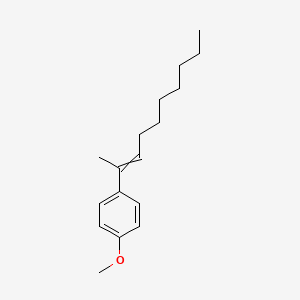
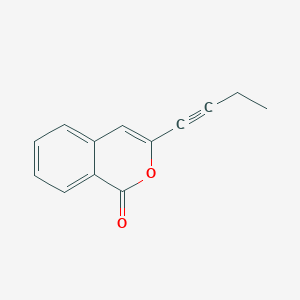
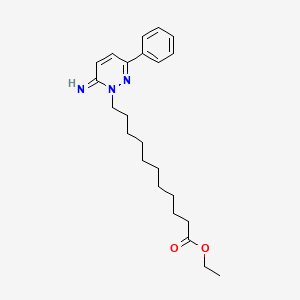
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
